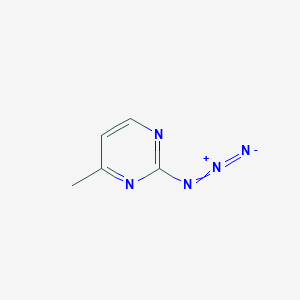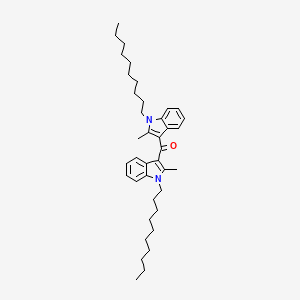
Ethyl 3-(2-(4-methoxy-3-methylphenyl)acetamido)benzofuran-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(2-(4-methoxy-3-methylphenyl)acetamido)benzofuran-2-carboxylate, also known as EMA-1, is a synthetic compound that has gained attention in the field of scientific research due to its potential pharmacological properties. EMA-1 is a benzofuran derivative that has been found to exhibit promising anti-inflammatory and analgesic effects.
Wirkmechanismus
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.
Mode of Action
It is known that benzofuran compounds can interact with their targets in a variety of ways, often leading to changes in cellular function or structure . The specific interactions and resulting changes would depend on the particular target and the biochemical context within the cell.
Biochemical Pathways
For instance, they have been implicated in pathways related to tumor growth, bacterial proliferation, oxidative stress, and viral replication . The downstream effects of these pathway alterations can include changes in cell growth, immune response, and overall cell health.
Result of Action
The molecular and cellular effects of Ethyl 3-(2-(4-methoxy-3-methylphenyl)acetamido)benzofuran-2-carboxylate’s action would depend on its specific targets and mode of action. Given the known activities of benzofuran compounds, potential effects could include inhibition of tumor growth, killing or inhibiting the growth of bacteria, reduction of oxidative stress, or inhibition of viral replication .
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of Ethyl 3-(2-(4-methoxy-3-methylphenyl)acetamido)benzofuran-2-carboxylate is its relatively simple synthesis process, which makes it readily available for use in laboratory experiments. However, one limitation is the lack of comprehensive studies on its pharmacokinetics and pharmacodynamics, which may limit its potential for clinical use.
Zukünftige Richtungen
Further research is needed to fully elucidate the mechanism of action of Ethyl 3-(2-(4-methoxy-3-methylphenyl)acetamido)benzofuran-2-carboxylate and its potential therapeutic applications. Future studies should focus on investigating its pharmacokinetics and pharmacodynamics, as well as its efficacy in human clinical trials. Additionally, the development of more potent and selective analogs of this compound may further enhance its therapeutic potential.
Synthesemethoden
The synthesis of Ethyl 3-(2-(4-methoxy-3-methylphenyl)acetamido)benzofuran-2-carboxylate involves a multi-step process that begins with the reaction of 4-methoxy-3-methylphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-aminobenzofuran to yield the amide intermediate, which is subsequently esterified with ethyl chloroformate to produce the final product, this compound.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(2-(4-methoxy-3-methylphenyl)acetamido)benzofuran-2-carboxylate has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory conditions and pain management. Several studies have demonstrated its efficacy in reducing inflammation and pain in animal models of arthritis and neuropathic pain.
Eigenschaften
IUPAC Name |
ethyl 3-[[2-(4-methoxy-3-methylphenyl)acetyl]amino]-1-benzofuran-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5/c1-4-26-21(24)20-19(15-7-5-6-8-17(15)27-20)22-18(23)12-14-9-10-16(25-3)13(2)11-14/h5-11H,4,12H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMONWBKKHZKOMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)CC3=CC(=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[[2-[1-(2-Ethoxyphenyl)tetrazol-5-yl]sulfanylacetyl]amino]-5-methylbenzoic acid](/img/structure/B2903390.png)

![5-((4-Ethoxy-3-methoxyphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2903393.png)


![N-cyclopentyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2903399.png)
![2-[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2903401.png)


![N-(2-methoxyphenyl)-2-((2-(4-methoxyphenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2903407.png)